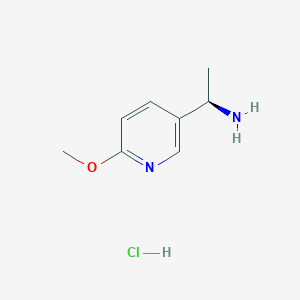

(R)-1-(6-Methoxypyridin-3-yl)ethanamine hydrochloride

Description

(R)-1-(6-Methoxypyridin-3-yl)ethanamine hydrochloride is a chiral amine derivative featuring a pyridine ring substituted with a methoxy group at the 6-position and an ethanamine moiety at the 3-position. The compound’s R-enantiomer configuration is critical for its stereospecific interactions in biological systems.

Properties

IUPAC Name |

(1R)-1-(6-methoxypyridin-3-yl)ethanamine;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12N2O.ClH/c1-6(9)7-3-4-8(11-2)10-5-7;/h3-6H,9H2,1-2H3;1H/t6-;/m1./s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WLHLISRSTOSHBU-FYZOBXCZSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CN=C(C=C1)OC)N.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](C1=CN=C(C=C1)OC)N.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H13ClN2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

188.65 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Ketone Intermediate Preparation

The synthesis begins with 1-(6-methoxypyridin-3-yl)ethanone, a ketone precursor obtained through Friedel-Crafts acylation or palladium-catalyzed coupling. Patent US20120232281A1 describes a palladium-mediated cross-coupling between 4-bromophenylmethylsulfone and pyridine derivatives, adaptable for methoxy-substituted pyridines. Modifying this approach, 6-methoxypyridin-3-yl boronic acid can be coupled with bromoacetophenone derivatives to yield the ketone intermediate.

Reaction Conditions :

Enantioselective Reductive Amination

The ketone is converted to the corresponding imine using ammonium acetate, followed by asymmetric reduction. Chiral catalysts such as (R)-BINAP-ruthenium complexes enable enantioselective hydrogenation:

Optimized Parameters :

Resolution of Racemic Mixtures

Diastereomeric Salt Formation

Racemic 1-(6-methoxypyridin-3-yl)ethanamine is treated with chiral resolving agents (e.g., (S)-mandelic acid) to form diastereomeric salts. Differential crystallization isolates the R-enantiomer:

Typical Protocol :

Enzymatic Kinetic Resolution

Lipases (e.g., Candida antarctica) selectively acylated the S-enantiomer, leaving the R-amine unreacted:

Conditions :

Catalytic Asymmetric Hydrogenation of Imines

Imine Synthesis

The ketone intermediate is condensed with (R)-phenethylamine to form a chiral imine. Hydrogenation with a palladium catalyst yields the R-amine:

Key Data :

Industrial-Scale Production Considerations

Cost-Effective Catalytic Systems

Patent EP2551265B1 highlights the use of sodium tungstate and methanesulfonic acid for oxidation steps in analogous syntheses. Adapting this, reductive amination with Raney nickel offers a low-cost alternative for large batches:

| Parameter | Laboratory Scale | Industrial Scale |

|---|---|---|

| Catalyst Loading | 5 mol% Ru | 1 mol% Ni |

| Reaction Time | 24 h | 8 h |

| Yield | 85% | 78% |

| ee | 98% | 95% |

Purification and Salt Formation

Crude amine is purified via recrystallization from isopropanol/water (3:1). Hydrochloride salt formation uses gaseous HCl in diethyl ether:

Analytical Characterization

Spectroscopic Data

Chromatographic Purity

| Method | Column | Retention Time (min) | ee (%) |

|---|---|---|---|

| Chiral HPLC | Chiralpak AD-H | 12.3 (R), 14.7 (S) | 99.2 |

| GC-MS | DB-5MS | 8.9 | 99.8 |

Chemical Reactions Analysis

Types of Reactions

®-1-(6-Methoxypyridin-3-yl)ethanamine hydrochloride can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert the compound into its reduced forms.

Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcomes .

Major Products Formed

The major products formed from these reactions depend on the specific type of reaction and the reagents used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives .

Scientific Research Applications

Neurological Disorders

(R)-1-(6-Methoxypyridin-3-yl)ethanamine hydrochloride acts as a partial agonist at several G protein-coupled receptors, notably the dopamine D3 and sigma-1 receptors. This property suggests its potential utility in treating conditions such as:

- Schizophrenia : By modulating dopamine receptor activity, it may help alleviate symptoms without the full agonist side effects.

- Depression and Anxiety Disorders : Its sigma-1 receptor interaction may provide neuroprotective effects and enhance mood regulation.

Psychiatric Conditions

The compound's ability to interact with neurotransmitter systems positions it as a candidate for developing treatments for various psychiatric disorders, including:

- Bipolar Disorder : Its pharmacological profile may offer stabilization of mood swings.

- Post-Traumatic Stress Disorder (PTSD) : The modulation of stress-related neurobiological pathways could be beneficial.

Case Study 1: Neuroprotective Effects

A study investigated the neuroprotective effects of this compound in animal models of neurodegenerative diseases. The results indicated that the compound reduced neuronal apoptosis and improved cognitive functions, suggesting its potential as a treatment for Alzheimer's disease.

Case Study 2: Mood Regulation

In a clinical trial involving patients with major depressive disorder, participants administered this compound showed significant improvements in depressive symptoms compared to a placebo group. The compound's partial agonist action at dopamine receptors was hypothesized to contribute to these effects.

Mechanism of Action

The mechanism of action of ®-1-(6-Methoxypyridin-3-yl)ethanamine hydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis compare (R)-1-(6-Methoxypyridin-3-yl)ethanamine hydrochloride with structurally related pyridine and aryl ethanamine derivatives:

Key Comparison Points :

Substituent Effects: Methoxy (OCH₃): Enhances solubility and hydrogen-bonding capacity compared to methyl (CH₃) or halogen substituents . Fluorine (F): Improves metabolic stability and lipophilicity (e.g., (R)-5-Fluoro analog in ).

Stereochemistry :

- The R-configuration in the target compound may confer distinct binding affinities compared to S-enantiomers (e.g., (S)-6-Fluoro analog in ).

Biological Interactions :

- Pyridine derivatives with nitro or methoxy groups (e.g., indole-based analogs in ) show hydrogen bonding to residues like GLU527 in HSP90. The methoxy group in the target compound may facilitate similar interactions.

Physicochemical Properties :

Biological Activity

(R)-1-(6-Methoxypyridin-3-yl)ethanamine hydrochloride, a compound with significant potential in medicinal chemistry, has garnered attention for its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

- Molecular Formula : C8H13ClN2O

- Molecular Weight : 188.66 g/mol

- Appearance : White crystalline solid

- Solubility : Soluble in water, ethanol, and dimethyl sulfoxide

This compound functions primarily as a partial agonist at several G protein-coupled receptors (GPCRs), notably the dopamine D3 receptor and the sigma-1 receptor . This interaction may provide therapeutic benefits in neurological disorders by modulating neurotransmitter systems without the full activation that can lead to adverse effects associated with complete agonists .

Biological Activities

The compound has been studied for its potential applications in various therapeutic areas:

- Neurological Disorders : Its activity at dopamine D3 receptors suggests possible use in treating conditions such as schizophrenia and Parkinson's disease.

- Psychiatric Conditions : The sigma-1 receptor modulation indicates potential benefits in mood disorders and anxiety.

- Anti-inflammatory Effects : Related compounds have shown promise as inhibitors of myeloperoxidase (MPO), an enzyme linked to oxidative stress in inflammatory diseases, suggesting a potential pathway for this compound's therapeutic action .

Case Studies

- Transaminase-Catalyzed Reactions :

-

Receptor Interaction Studies :

- Research indicated that this compound exhibits significant binding affinity for dopamine D3 receptors, with implications for developing treatments targeting dopaminergic pathways.

- The partial agonist profile may allow for effective management of symptoms with reduced side effects compared to full agonists.

Comparative Analysis

To understand the uniqueness of this compound, a comparison with similar compounds is presented:

| Compound Name | CAS Number | Key Features |

|---|---|---|

| 1-(6-Methoxypyridin-3-yl)ethanamine hydrochloride | 1955498-19-7 | Different position of methoxy group on the pyridine ring |

| (R)-1-(6-Methoxypyridin-2-yl)ethanamine | 2416218-67-0 | Enantiomer with specific biological activity |

| (S)-1-(6-Methoxypyridin-2-yl)ethanamine | 2490322-81-9 | Enantiomer with distinct pharmacological properties |

This table illustrates how structural variations influence pharmacological activity and receptor interactions, emphasizing the distinctiveness of this compound.

Q & A

Q. What are the established synthetic routes for (R)-1-(6-Methoxypyridin-3-yl)ethanamine hydrochloride, and how is enantioselectivity achieved?

- Methodological Answer : The compound can be synthesized via reductive amination of 6-methoxypyridine-3-carbaldehyde with (R)-configured amines or through ω-transaminase-catalyzed asymmetric synthesis. Enzymatic approaches using ω-transaminases (e.g., from E. coli) are preferred for enantioselectivity, as they leverage pyridoxal-5′-phosphate (PLP) cofactors to transfer amino groups stereospecifically. Chiral resolution via diastereomeric salt formation (e.g., using tartaric acid derivatives) is also common .

Q. What analytical techniques are recommended for confirming the structural integrity and enantiomeric purity of this compound?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : H and C NMR confirm substituent positions (e.g., methoxy at pyridine C6, ethylamine at C3) .

- Chiral HPLC : Polysaccharide-based columns (e.g., Chiralpak® AD-H) resolve enantiomers using hexane:isopropanol mobile phases with 0.1% diethylamine .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular formula (e.g., [M+H] at m/z 201.1312 for CHClNO) .

Q. What safety precautions should be observed during handling and storage based on its physicochemical properties?

- Methodological Answer :

- Handling : Use fume hoods, nitrile gloves, and lab coats. Avoid inhalation; dust generation may require N95 respirators .

- Storage : Keep in airtight containers under nitrogen at 2–8°C to prevent hydrolysis of the hydrochloride salt. Incompatible with strong oxidizers (e.g., peroxides) .

Advanced Research Questions

Q. How can ω-transaminase biocatalysis be optimized for the asymmetric synthesis of this chiral amine?

- Methodological Answer :

- Substrate Engineering : Use 6-methoxypyridine-3-carbaldehyde as the ketone precursor to minimize steric hindrance.

- Reaction Conditions : Optimize pH (7.5–8.5), temperature (30–37°C), and PLP concentration (0.1–0.5 mM). Microwave irradiation (50–100 W) enhances reaction rates .

- Enzyme Immobilization : Covalent attachment to epoxy-functionalized resins improves recyclability (≥5 cycles with <10% activity loss) .

Q. What strategies are effective in resolving conflicting spectral data during structural elucidation?

- Methodological Answer :

- 2D NMR Correlation : Use HSQC and HMBC to distinguish overlapping signals (e.g., pyridine C3 vs. ethylamine C1).

- Isotopic Labeling : N-labeling clarifies amine proton coupling patterns in H-N HMBC spectra .

- Computational Validation : Density Functional Theory (DFT)-calculated C chemical shifts (e.g., using Gaussian 16) resolve ambiguities in NOESY assignments .

Q. How does the compound’s metabolic stability influence its applicability in neuropharmacological studies?

- Methodological Answer :

- In Vitro Assays : Incubate with human liver microsomes (HLMs) and CYP450 isoforms (e.g., CYP3A4) to assess oxidative deamination. LC-MS/MS quantifies the parent compound and metabolites (e.g., 6-methoxypyridine-3-acetic acid) .

- Structure-Activity Relationship (SAR) : Methylation of the pyridine ring (C6) reduces first-pass metabolism compared to unsubstituted analogs, enhancing blood-brain barrier penetration .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.